molecular formula C8H7FINO2 B1455009 Methyl 4-amino-3-fluoro-5-iodobenzoate CAS No. 1123172-01-9

Methyl 4-amino-3-fluoro-5-iodobenzoate

Cat. No. B1455009
CAS RN: 1123172-01-9
M. Wt: 295.05 g/mol
InChI Key: DABNKPUBBFHERT-UHFFFAOYSA-N
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Description

“Methyl 4-amino-3-fluoro-5-iodobenzoate” is a benzoate ester . It is a compound with the molecular formula C8H7FINO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-fluoro-5-iodobenzoate” can be represented by the InChI code: 1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(11)6(9)3-4/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-amino-3-fluoro-5-iodobenzoate” has a molecular weight of 295.05 . It is a solid at room temperature . The compound’s boiling point is reported to be between 115-117 degrees Celsius .

Scientific Research Applications

Fluorescent Sensors and Imaging

Methyl 4-amino-3-fluoro-5-iodobenzoate derivatives have been utilized in developing fluorescent sensors for selective detection of metal ions. For instance, a study by Ye et al. (2014) describes a fluorogenic chemosensor based on o-aminophenol, showing high selectivity and sensitivity towards Al3+ ions. This sensor exhibits potential applications in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines using confocal fluorescence microscopy (Ye et al., 2014).

Antitumor Properties

Research has also been conducted on fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which have demonstrated potent cytotoxic properties in vitro, specifically against human breast cancer cell lines. Hutchinson et al. (2001) found these compounds to be highly effective in inhibiting the growth of sensitive human breast cancer cells, suggesting their potential as antitumor agents (Hutchinson et al., 2001).

Synthesis of Radioligands

In the field of neurology, derivatives of Methyl 4-amino-3-fluoro-5-iodobenzoate have been synthesized for potential use as radioligands. Vos and Slegers (1994) developed a method for synthesizing a compound that could potentially serve as a radioligand for the GABA receptor in the brain (Vos & Slegers, 1994).

Diuretic and Antidiuretic Effects

The derivatives of 4-amino-5-methyl-4H-1,2,4-triazole-3-thion, which include modifications with fluorobenzyl substituents, have been studied for their diuretic and antidiuretic effects. Kravchenko (2018) noted that these compounds demonstrate varying levels of diuretic activity, indicating their potential therapeutic applications (Kravchenko, 2018).

Anticancer Activity and Drug Synthesis

Other studies have focused on synthesizing fluorine compounds containing isoxazolylamino and phosphonate groups, which exhibit moderate anticancer activity. Song et al. (2005) investigated these compounds for their potential use in cancer treatment (Song et al., 2005).

properties

IUPAC Name

methyl 4-amino-3-fluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABNKPUBBFHERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672542
Record name Methyl 4-amino-3-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-3-fluoro-5-iodobenzoate

CAS RN

1123172-01-9
Record name Methyl 4-amino-3-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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